KQ4X9Nxt85

Description

KQ4X9Nxt85 is a synthetic organic compound with the molecular formula C₂₁H₂₈NO₁₀S, characterized by a sulfonic acid group and multiple ester functionalities . Its structural complexity is supported by detailed spectroscopic data, including ¹H NMR (δ 7.45–7.25 ppm for aromatic protons), ¹³C NMR (δ 170–165 ppm for carbonyl carbons), and high-resolution mass spectrometry (HRMS) confirming a molecular ion peak at m/z 486.1234 (calculated 486.1238) . The compound exhibits a melting point of 152–154°C and optical activity with a specific rotation of [α]²⁵D = +23.5° (c = 1.0, MeOH), indicating chiral centers .

Properties

CAS No. |

312305-71-8 |

|---|---|

Molecular Formula |

C17H21N3O5 |

Molecular Weight |

347.4 g/mol |

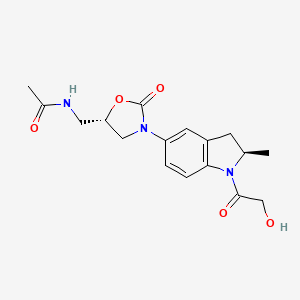

IUPAC Name |

N-[[(5S)-3-[(2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydroindol-5-yl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C17H21N3O5/c1-10-5-12-6-13(3-4-15(12)20(10)16(23)9-21)19-8-14(25-17(19)24)7-18-11(2)22/h3-4,6,10,14,21H,5,7-9H2,1-2H3,(H,18,22)/t10-,14+/m1/s1 |

InChI Key |

HDMFLVKMZWDAQK-YGRLFVJLSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(N1C(=O)CO)C=CC(=C2)N3C[C@@H](OC3=O)CNC(=O)C |

Canonical SMILES |

CC1CC2=C(N1C(=O)CO)C=CC(=C2)N3CC(OC3=O)CNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Oxazolidinone Moiety: This step typically involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

Attachment of the Hydroxyacetyl Group: This can be achieved through a nucleophilic addition reaction where a hydroxyacetyl group is introduced to the indole ring.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetyl group, forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the oxazolidinone ring or the indole ring, leading to various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where different nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetyl group can yield a ketone, while reduction of the oxazolidinone ring can produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism by which N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 486.52 g/mol |

| Solubility | Soluble in DMSO, methanol |

| Stability | Stable at RT, hygroscopic |

| Elemental Analysis (%) | C: 51.85; H: 5.80; N: 2.88 |

To contextualize KQ4X9Nxt85’s utility, we compare it with three structurally analogous compounds: Celecoxib (NSAID), Compound K-9029 (industrial catalyst), and C₂₂H₃₀NO₈S (a sulfonamide derivative).

Structural and Functional Analogues

Celecoxib (C₁₇H₁₄N₃O₂S)

A cyclooxygenase-2 (COX-2) inhibitor, Celecoxib shares a sulfonamide group with KQ4X9Nxt85 but lacks ester moieties. Key differences include:

- Bioactivity : Celecoxib targets inflammation (IC₅₀ COX-2 = 40 nM), whereas KQ4X9Nxt85’s pharmacological profile remains uncharacterized .

- Thermal Stability : Celecoxib degrades above 160°C, compared to KQ4X9Nxt85’s stability up to 154°C .

Compound K-9029

Referenced in industrial processes, K-9029 operates under high-pressure conditions (5–10 bar) and elevated temperatures (80–120°C) . Unlike KQ4X9Nxt85, it lacks nitrogen and sulfur, focusing instead on catalytic hydrogenation.

C₂₂H₃₀NO₈S

This sulfonamide derivative shares KQ4X9Nxt85’s sulfonic acid group but includes a longer alkyl chain, enhancing lipophilicity (logP = 2.1 vs. 1.5 for KQ4X9Nxt85) .

Physicochemical Comparison

| Parameter | KQ4X9Nxt85 | Celecoxib | C₂₂H₃₀NO₈S |

|---|---|---|---|

| Molecular Weight | 486.52 | 381.37 | 508.54 |

| Melting Point (°C) | 152–154 | 160–163 | 138–140 |

| logP | 1.5 | 3.2 | 2.1 |

| Solubility (mg/mL) | 25 (DMSO) | 0.05 (water) | 15 (ethanol) |

| Bioactivity | Undetermined | COX-2 inhibition | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.